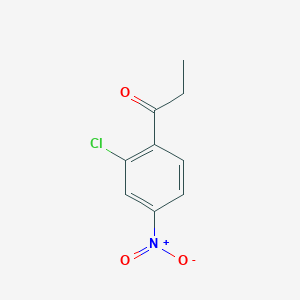

1-(2-Chloro-4-nitrophenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

1-(2-chloro-4-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8ClNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

InChI Key |

DZRWHAISPYMMCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chloro 4 Nitrophenyl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections for Propiophenone (B1677668) Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orglkouniv.ac.in This process is guided by identifying strategic bonds that can be disconnected, corresponding to known and reliable chemical reactions. elsevier.comamazonaws.com For propiophenone scaffolds, two primary disconnections are typically considered:

C-C Bond Disconnection between the Aromatic Ring and Carbonyl Group: This is the most common disconnection, leading back to a substituted benzene (B151609) derivative and a propanoyl electrophile. This pathway directly corresponds to a Friedel-Crafts acylation reaction in the forward synthesis. The synthons generated are an aryl anion (or equivalent) and an acylium cation.

C-C Bond Disconnection between the Carbonyl Carbon and the Ethyl Group: This disconnection leads to a benzoyl derivative and an ethyl nucleophile. In the forward direction, this would involve the reaction of an organometallic ethyl reagent (e.g., ethylmagnesium bromide or ethyllithium) with a benzoyl chloride or a related carboxylic acid derivative.

For a complex target like 1-(2-chloro-4-nitrophenyl)propan-1-one, the first disconnection is often initially explored due to the power of Friedel-Crafts reactions and their modern variants, such as organometallic cross-couplings. The analysis begins by breaking the bond between the phenyl ring and the propanoyl group, as illustrated below.

| Target Molecule | Key Disconnection | Precursors (Synthons) | Synthetic Equivalents |

| This compound | Aryl-Acyl C-C bond | 2-Chloro-4-nitrophenyl anion + Propanoyl cation | 1-Chloro-3-nitrobenzene (B92001) + Propanoyl chloride |

| This compound | Acyl-Alkyl C-C bond | 2-Chloro-4-nitrobenzoyl cation + Ethyl anion | 2-Chloro-4-nitrobenzoyl chloride + Ethylzinc bromide |

This initial analysis provides a logical framework for evaluating different synthetic routes, each with its own set of advantages and challenges. nih.govox.ac.uk

Targeted Synthesis of this compound

The targeted synthesis of this molecule requires careful consideration of the electronic properties of the substituted benzene ring. The presence of two deactivating groups, nitro (strongly deactivating) and chloro (weakly deactivating), makes the aromatic ring electron-deficient and less susceptible to classical electrophilic aromatic substitution. libretexts.orglibretexts.org

The most direct synthetic route, Friedel-Crafts acylation, involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsavemyexams.comchemguide.co.uk In this case, the reaction would be between 1-chloro-3-nitrobenzene and propanoyl chloride.

However, this approach faces significant hurdles:

Ring Deactivation: Friedel-Crafts reactions are notoriously ineffective on strongly deactivated aromatic rings, such as those bearing a nitro group. libretexts.orglibretexts.orglibretexts.org The reaction often fails to proceed under standard conditions. libretexts.orgacs.org

Regioselectivity: The directing effects of the existing substituents are conflicting. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The desired product requires acylation at the position ortho to the chlorine and meta to the nitro group. While this position is electronically favored by the nitro group's directing effect, it is sterically hindered and electronically disfavored by the chlorine's para-directing preference.

To overcome the challenge of ring deactivation, modern catalytic enhancements can be explored. These include the use of stronger Lewis acids, higher temperatures, or specialized catalyst systems designed for electron-deficient arenes. chemrxiv.orgnih.gov For instance, catalyst activation using co-solvents like hexafluoroisopropanol (HFIP) has been shown to increase the Brønsted acidity of catalysts, enabling reactions on deactivated rings. nih.govnih.gov Despite these advances, the direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene remains a challenging and likely low-yielding pathway. researchgate.net

Modern organometallic cross-coupling reactions offer a powerful and more versatile alternative to Friedel-Crafts acylation for constructing aryl ketones. wikipedia.org These methods typically involve the reaction of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. wikipedia.orgorganicreactions.org For the synthesis of the target molecule, one could envision coupling a (2-chloro-4-nitrophenyl)zinc halide with propanoyl chloride. The organozinc reagent can often be prepared from the corresponding aryl halide. The Negishi coupling is known for its high functional group tolerance, making it suitable for substrates containing sensitive groups like the nitro moiety. nih.govorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid) with an organic halide. While less common for direct acylation, a carbonylative Suzuki coupling is a highly effective variant. nih.gov In this approach, an aryl halide (e.g., a dihalo-nitrobenzene derivative) is reacted with a boronic acid and carbon monoxide in the presence of a palladium catalyst to form the ketone directly. rsc.org

These cross-coupling strategies circumvent the issues of ring deactivation inherent in electrophilic substitution by reversing the polarity of the aromatic reactant.

Carbonylative transformations are a class of reactions where a carbonyl group is introduced into a molecule, often using carbon monoxide (CO) as a C1 source. Palladium-catalyzed carbonylative cross-coupling is particularly effective for aryl ketone synthesis. nih.gov The general scheme involves the coupling of an aryl halide, carbon monoxide, and an organometallic reagent (from Suzuki or Negishi coupling) to form the desired ketone in a single step. nih.govresearchgate.net

A plausible route to this compound could involve the palladium-catalyzed carbonylative coupling of 1-iodo-2-chloro-4-nitrobenzene with an ethyl-organometallic reagent. Alternatively, chloroform (B151607) can sometimes be used as a safer, in-situ source of carbon monoxide. researchgate.net These methods are highly efficient for creating C-C bonds that would be difficult to form otherwise. nih.gov

| Coupling Reaction | Aryl Component | Propanoyl Source | Catalyst System (Typical) |

| Negishi Coupling | (2-Chloro-4-nitrophenyl)zinc chloride | Propanoyl chloride | Pd(PPh₃)₄ or Ni(acac)₂ |

| Carbonylative Suzuki | 1-Iodo-2-chloro-4-nitrobenzene | Ethylboronic acid + CO | PdCl₂(dppf) or PEPPSI-IPr |

| Carbonylative Negishi | 1-Iodo-2-chloro-4-nitrobenzene | Ethylzinc bromide + CO | Pd(PPh₃)₄ or PEPPSI-IPr |

Multi-Step Conversions from Readily Available Precursors

When direct methods are inefficient, multi-step sequences starting from common laboratory chemicals provide a reliable path. Readily available precursors for this synthesis include 2-chloro-4-nitroaniline (B86195) and 3,4-dichloronitrobenzene. prepchem.comchemicalbook.com

Route from 2-Chloro-4-nitroaniline:

Diazotization and Sandmeyer Reaction: The amino group of 2-chloro-4-nitroaniline can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. This intermediate can then be transformed into a variety of functional groups. For instance, a Sandmeyer reaction can introduce an iodo or bromo group, yielding 1-halo-2-chloro-4-nitrobenzene.

Cross-Coupling: The resulting aryl halide is an excellent substrate for the organometallic cross-coupling or carbonylative transformations described in the previous sections (2.2.2 and 2.2.3) to install the propanoyl group.

Route from 1-chloro-2-nitrobenzene: Another potential precursor is 1-chloro-2-nitrobenzene. A synthetic sequence could involve:

Nitration: Introduction of a second nitro group. However, controlling the regioselectivity to obtain the desired 1-chloro-2,4-dinitrobenzene (B32670) can be challenging.

Nucleophilic Aromatic Substitution: The nitro groups activate the ring towards nucleophilic attack. One nitro group could potentially be displaced, but this is a complex and often unselective approach. A more controlled method is needed.

The route starting from 2-chloro-4-nitroaniline is generally more reliable due to the versatility of diazonium salt chemistry. chemicalbook.com

Chemo- and Regioselective Synthesis Challenges

The synthesis of this compound is fraught with challenges related to selectivity.

Regioselectivity: As highlighted in the discussion of Friedel-Crafts acylation, achieving the correct substitution pattern on the aromatic ring is a major challenge when using electrophilic aromatic substitution. researchgate.net The pre-existing substituents direct incoming groups to specific positions, and when these directing effects are opposed, mixtures of isomers are common. The use of directed ortho-metalation or cross-coupling reactions with pre-functionalized, isomerically pure substrates is the most effective strategy to ensure high regioselectivity. mdpi.com

Chemoselectivity: The target molecule contains multiple reactive functional groups. The nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation or with certain organometallic reagents). The aryl-chloride bond can undergo nucleophilic aromatic substitution under harsh conditions or participate in oxidative addition in cross-coupling reactions. Therefore, all synthetic steps must be chosen to be compatible with these functionalities. For example, many modern palladium catalysts show excellent functional group tolerance and can perform cross-coupling reactions without disturbing a nitro group. nih.gov Similarly, reaction conditions must be mild enough to avoid unwanted side reactions. rsc.org

| Challenge | Affected Reaction Type(s) | Strategy for Control |

| Regioselectivity | Friedel-Crafts Acylation | Use pre-functionalized starting materials with the correct substitution pattern and employ regioselective cross-coupling reactions. |

| Chemoselectivity | Organometallic Reactions, Reductions | Select catalysts and reagents with high functional group tolerance (e.g., modern Pd catalysts). Avoid harsh reducing agents that would affect the nitro group. |

| Ring Deactivation | Friedel-Crafts Acylation | Employ modern catalytic methods (cross-coupling, carbonylation) that do not rely on the nucleophilicity of the aromatic ring. |

Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound, traditionally approached via Friedel-Crafts acylation, presents notable challenges from a green chemistry perspective. The starting aromatic ring, 1-chloro-3-nitrobenzene, is strongly deactivated by the electron-withdrawing nitro and chloro groups, typically requiring harsh reaction conditions and stoichiometric amounts of Lewis acid catalysts. libretexts.orglibretexts.orglibretexts.org Such conventional methods often generate significant hazardous waste, prompting research into more sustainable and efficient synthetic routes. Modern methodologies focus on minimizing environmental impact by employing solvent-free conditions, developing highly efficient and recyclable catalytic systems, and optimizing atom economy.

Solvent-Free Methodologies

Eliminating volatile organic solvents, which are often toxic and contribute to environmental pollution, is a cornerstone of green chemistry. For Friedel-Crafts acylations, which can be challenging on deactivated substrates, solvent-free approaches using microwave irradiation have emerged as a promising alternative. ruc.dk Microwave-assisted synthesis can dramatically reduce reaction times and increase yields compared to conventional heating. ruc.dk

One explored avenue is the use of solid acid catalysts under solvent-free conditions. For instance, aluminum dodecatungstophosphate has been demonstrated as a non-hygroscopic, reusable Lewis acid catalyst for the efficient Friedel-Crafts acylation of aromatic compounds without a solvent. organic-chemistry.org Another approach involves zinc-mediated acylation, also performed under solvent-free microwave irradiation. organic-chemistry.org While these methods have been successfully applied to various aromatic compounds, their application to the highly deactivated 1-chloro-3-nitrobenzene substrate for the synthesis of the title compound requires specific investigation. The high energy input from microwaves may help overcome the activation barrier presented by the electron-deficient ring.

| Reaction Type | Conditions | Catalyst/Reagent | Key Advantage |

| Friedel-Crafts Acylation | Solvent-Free, Microwave Irradiation | Bismuth Triflate ruc.dk | Reduced reaction time, increased yield. ruc.dk |

| Friedel-Crafts Acylation | Solvent-Free | Zinc-mediated organic-chemistry.org | Avoids volatile organic solvents. |

| Friedel-Crafts Acylation | Solvent-less | Aluminum dodecatungstophosphate organic-chemistry.org | Non-hygroscopic and reusable catalyst. organic-chemistry.org |

Catalytic Systems for Enhanced Efficiency

The traditional Friedel-Crafts acylation necessitates more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst complexes with the resulting ketone product, deactivating it. organic-chemistry.orgresearchgate.net This leads to large volumes of corrosive, aqueous waste during workup. Green chemistry seeks to replace these stoichiometric reagents with true catalytic systems that are efficient, selective, and recyclable.

Several advanced catalytic systems have been developed for Friedel-Crafts reactions:

Zeolites: These microporous aluminosilicates can act as solid acid catalysts. Their well-defined pore structures can enhance regioselectivity, favoring the formation of specific isomers. ksu.edu.sa Zeolites like BEA and FAU have been explored for acylations, offering the benefits of being reusable and non-corrosive. researchgate.net

Deep Eutectic Solvents (DES): A novel class of ionic liquids, DES can function as both the solvent and the catalyst. For example, a deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been successfully used for Friedel-Crafts acylation under microwave irradiation. rsc.org This system is advantageous due to its low toxicity, low cost, and recyclability. rsc.org

Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) are known for their high Lewis acidity, tolerance to water, and recyclability. ruc.dk They have proven effective in Friedel-Crafts acylations, often under milder conditions than traditional Lewis acids. ruc.dk

Metal- and Halogen-Free Systems: To further minimize waste, methodologies using reagents like methanesulfonic anhydride have been developed. This promoter allows for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. acs.org

The primary challenge remains the application of these greener catalytic systems to the deactivated 1-chloro-3-nitrobenzene substrate, as many of these catalysts show highest efficacy on electron-rich aromatic systems. acs.org

| Catalyst Type | Example(s) | Key Features |

| Solid Acids | Zeolites (BEA, FAU) researchgate.netksu.edu.sa | Reusable, non-corrosive, potential for high regioselectivity. researchgate.netksu.edu.sa |

| Deep Eutectic Solvents | [CholineCl][ZnCl₂]₃ rsc.org | Dual function as catalyst and solvent; low toxicity, recyclable. rsc.org |

| Metal Triflates | Bismuth Triflate (Bi(OTf)₃) ruc.dk | Strong Lewis acid, water tolerant, recyclable. ruc.dk |

| Metal-Free Reagents | Methanesulfonic Anhydride acs.org | Avoids metallic and halogenated waste. acs.org |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound via a standard Friedel-Crafts acylation of 1-chloro-3-nitrobenzene with propanoyl chloride, the reaction is as follows:

C₆H₄ClNO₂ + CH₃CH₂COCl → C₉H₈ClNO₃ + HCl

To calculate the atom economy, we first need the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.56 |

| Propanoyl chloride | CH₃CH₂COCl | 92.52 |

| Total Reactant MW | 250.08 | |

| This compound | C₉H₈ClNO₃ | 213.62 |

Using these values, the atom economy can be calculated:

% Atom Economy = (213.62 g/mol / 250.08 g/mol ) x 100 ≈ 85.4%

Elucidation of Reaction Mechanisms and Pathways Involving 1 2 Chloro 4 Nitrophenyl Propan 1 One

Mechanistic Studies of Formation Reactions

The primary route for the synthesis of 1-(2-Chloro-4-nitrophenyl)propan-1-one is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene (B92001). This reaction provides insight into the electrophilic substitution on a deactivated aromatic ring.

The mechanism proceeds through several key steps:

Generation of the Electrophile: Propanoyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The oxygen of the propanoyl chloride coordinates with the aluminum chloride, followed by the cleavage of the C-Cl bond to generate the resonance-stabilized propanoyl cation (CH₃CH₂CO⁺).

Electrophilic Attack: The acylium ion attacks the aromatic ring of 1-chloro-3-nitrobenzene. The ring is strongly deactivated due to the electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. The acylation occurs at the position ortho to the chlorine atom and meta to the nitro group (C6 position), which is the least deactivated position.

Formation of the Sigma Complex: The attack by the electrophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring but is destabilized by the adjacent electron-withdrawing groups.

Deprotonation and Reformation of the Aromatic Ring: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new propanoyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Alternative synthetic strategies, such as the oxidation of a corresponding secondary alcohol, are also mechanistically plausible but are less common for the primary synthesis of this specific ketone.

Nucleophilic and Electrophilic Reactivity at the Ketone Moiety

The propanone moiety (-COCH₂CH₃) is a primary site for both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity: The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, conferring a partial positive charge on the carbon. youtube.com This makes it susceptible to attack by nucleophiles. The general mechanism is nucleophilic addition.

Mechanism with Strong Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds): The nucleophile directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation (e.g., during an acidic workup) yields a tertiary alcohol.

Mechanism with Weaker Nucleophiles (e.g., Amines, Water, Alcohols): These reactions are often acid-catalyzed. The carbonyl oxygen is first protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The weaker nucleophile can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination steps can lead to products like imines (from primary amines) or acetals (from alcohols).

Electrophilic Reactivity: The carbonyl oxygen, with its lone pairs of electrons, is a nucleophilic center and can be attacked by electrophiles. youtube.com Under acidic conditions, the ketone can be protonated to form a protonated ketone, which is an important intermediate in acid-catalyzed reactions like enolization or acetal (B89532) formation. youtube.com

Aromatic Reactivity Investigations: Directing Effects of Nitro and Chloro Substituents

Further electrophilic aromatic substitution (EAS) on the ring of this compound is heavily influenced by the three existing substituents: the chloro group, the nitro group, and the propanoyl group. All three are deactivating groups, making further substitution significantly slower than on benzene (B151609). studyraid.comorganicchemistrytutor.com

The directing effects of these groups are summarized below:

| Substituent | Position on Ring | Type | Directing Effect |

| -Cl | C2 | Deactivating | Ortho, Para |

| -NO₂ | C4 | Strongly Deactivating | Meta |

| -COCH₂CH₃ | C1 | Deactivating | Meta |

The potential sites for a new electrophile (E⁺) are C3, C5, and C6.

Attack at C3: This position is ortho to the -COCH₂CH₃ group (unfavorable), ortho to the -Cl group (favorable), and meta to the -NO₂ group (favorable).

Attack at C5: This position is meta to the -COCH₂CH₃ group (favorable), meta to the -Cl group (unfavorable), and ortho to the -NO₂ group (unfavorable).

Attack at C6: This position is ortho to the -COCH₂CH₃ group (unfavorable), para to the -Cl group (favorable), and meta to the -NO₂ group (favorable).

Redox Chemistry and Associated Mechanistic Pathways

The redox chemistry of this compound is dominated by the reduction of the nitro group. nih.gov The ketone moiety can also be reduced, but the nitro group is generally more susceptible to common reducing agents used for aromatic nitro compounds.

Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. wikipedia.org Common methods include catalytic hydrogenation or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). docbrown.info

The mechanism for reduction with a metal and acid is a complex process involving a series of electron and proton transfers. The key intermediates are:

Nitroso intermediate: The nitro group is first reduced to a nitroso group (-N=O).

Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine product: Finally, the hydroxylamine is reduced to the primary amine (-NH₂).

Reduction of the Ketone Group: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. Selective reduction of the ketone in the presence of the nitro group can be challenging, as many hydrides will also reduce the nitro group.

Detailed Investigation of Reaction Intermediates and Transition States

The stability of intermediates and the energy of transition states are critical in determining the reaction pathways for this compound.

Friedel-Crafts Acylation Intermediates: The key intermediate is the arenium ion (sigma complex). For acylation of 1-chloro-3-nitrobenzene, the stability of the possible arenium ions determines the regioselectivity. The positive charge of the intermediate is destabilized by the electron-withdrawing nitro, chloro, and incoming acyl groups. The transition state leading to the arenium ion will have a high activation energy due to the deactivated nature of the ring.

Nucleophilic Addition Intermediates: In nucleophilic additions to the carbonyl group, the crucial species is the tetrahedral intermediate . youtube.com This alkoxide intermediate is formed when the nucleophile attacks the carbonyl carbon. The stability of this intermediate and the transition state leading to it are influenced by the steric hindrance from the ethyl group and the electronic effects of the substituted phenyl ring. The electron-withdrawing chloro and nitro groups on the ring can slightly stabilize the negative charge on the oxygen of the alkoxide intermediate through inductive effects.

Derivatization and Transformational Chemistry of 1 2 Chloro 4 Nitrophenyl Propan 1 One

Functional Group Interconversions on the Propanone Side Chain

The propanone side chain offers a reactive hub centered around the carbonyl group and the adjacent α-carbon. These sites are amenable to a variety of transformations, including reduction, functionalization via enolate intermediates, and skeletal rearrangements.

Reduction of the Carbonyl Group (e.g., to alcohol, alkane)

The carbonyl group of 1-(2-chloro-4-nitrophenyl)propan-1-one can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent is critical to achieve the desired outcome and to avoid unintended reactions with the nitro and chloro groups on the aromatic ring.

For the conversion to the corresponding alcohol, 1-(2-chloro-4-nitrophenyl)propan-1-ol, mild hydride reagents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, as it is chemoselective for aldehydes and ketones and generally does not reduce nitro groups or aryl halides under standard conditions. scispace.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

More vigorous reduction methods are required to convert the carbonyl group to a methylene group (an alkane), yielding 1-chloro-2-(propyl)-4-nitrobenzene. Classic methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). However, the harsh acidic conditions of the Clemmensen reduction and the strong basic conditions of the Wolff-Kishner reduction may affect the other functional groups. A key consideration is the potential for the Clemmensen reduction to also reduce the nitro group.

| Transformation | Product | Reagents | Notes |

| Carbonyl to Alcohol | 1-(2-Chloro-4-nitrophenyl)propan-1-ol | Sodium borohydride (NaBH₄) in ethanol/methanol | Chemoselective for the carbonyl group. scispace.com |

| Reductive Amination | 1-(2-Chloro-4-nitrophenyl)propan-1-amine | 1. Hydroxylamine (B1172632) (NH₂OH) 2. Reducing agent (e.g., Borane-THF, H₂/Catalyst) | A two-step process via an oxime intermediate. chemicalbook.com |

Alpha-Functionalization and Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons due to the electron-withdrawing nature of the carbonyl. masterorganicchemistry.com Treatment with a suitable base can deprotonate this position to form a nucleophilic enolate ion. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.comyoutube.com

This enolate can then react with a variety of electrophiles to introduce new functional groups at the α-position. A common example is α-halogenation, where the enolate reacts with halogens like bromine (Br₂) or chlorine (Cl₂) to yield 1-(2-chloro-4-nitrophenyl)-2-halopropan-1-one. masterorganicchemistry.com Another important reaction is α-amination, which can introduce an amino group at this position, leading to compounds such as α-amino-2'-chloro-4'-nitropropiophenone. echemi.com

| Reaction Type | Electrophile | Product Class |

| α-Halogenation | Br₂, Cl₂, I₂ | 2-Halo-1-(2-chloro-4-nitrophenyl)propan-1-one |

| α-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Alkyl-1-(2-chloro-4-nitrophenyl)propan-1-one |

| α-Amination | Aminating agent | 2-Amino-1-(2-chloro-4-nitrophenyl)propan-1-one |

Rearrangement Reactions

The ketone functionality can be induced to undergo skeletal rearrangements, leading to isomeric products with different functional groups. Two notable examples are the Baeyer-Villiger oxidation and the Beckmann rearrangement. mvpsvktcollege.ac.inwiley-vch.de

The Baeyer-Villiger rearrangement involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and one of the adjacent carbons, converting the ketone into an ester. wiley-vch.de For this compound, two ester products are possible depending on which group migrates: the ethyl group or the 2-chloro-4-nitrophenyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. wiley-vch.de Thus, migration of the aryl group is expected to be competitive.

The Beckmann rearrangement is a transformation of an oxime into an amide, typically catalyzed by acid. byjus.com The process begins with the conversion of the ketone to its corresponding oxime by reaction with hydroxylamine (NH₂OH). Subsequent treatment with an acid (e.g., sulfuric acid, PCl₅) causes the group anti-periplanar to the oxime's hydroxyl group to migrate to the nitrogen atom, yielding an N-substituted amide after tautomerization. mvpsvktcollege.ac.in

Transformations of the Substituted Phenyl Ring

The phenyl ring is decorated with two functional groups, a nitro group and a chlorine atom, which are prime targets for chemical modification.

Reduction of the Nitro Group to Amino Functionality

The nitro group is readily reduced to a primary amino group, yielding 1-(4-amino-2-chlorophenyl)propan-1-one. This transformation is a cornerstone in the synthesis of many pharmaceutical and dye intermediates. A variety of reducing systems can accomplish this conversion, and the choice of reagent can be tailored to preserve the other functional groups. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a highly effective method, using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though care must be taken as it can sometimes lead to dehalogenation (removal of the chlorine atom). commonorganicchemistry.com Raney nickel is often a safer alternative for substrates containing aryl chlorides. commonorganicchemistry.com Chemical reductions are also widely used. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are known to selectively reduce aromatic nitro groups in the presence of carbonyls. scispace.comcommonorganicchemistry.com

| Reagent System | Solvent | Key Advantages |

| H₂ / Raney Nickel | Ethanol, Methanol | Good for preserving aryl chlorides. commonorganicchemistry.com |

| Iron (Fe) / Acetic Acid | Acetic Acid | Mild, cost-effective, and chemoselective. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Classic and reliable method for selective nitro reduction. scispace.comcommonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Ethanol | Useful for sensitive substrates. |

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. chemistrysteps.commasterorganicchemistry.com In this compound, the nitro group is in the para position, and the propanoyl group (a deactivating group) is in the ortho position. Both groups withdraw electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

This activation allows the chlorine to be displaced by a variety of strong nucleophiles. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would yield 1-(2-methoxy-4-nitrophenyl)propan-1-one. Similarly, amines, thiols, and hydroxide (B78521) ions can serve as nucleophiles to introduce new functionalities at the 2-position of the ring. chemistrysteps.com Kinetic studies on closely related substrates like 2-chloro-4-nitrophenyl benzoates confirm their high reactivity towards aminolysis, underscoring the feasibility of this transformation. koreascience.kr

Electrophilic Aromatic Substitution Pattern Analysis

In the absence of experimental data for this compound, an analysis of the directing effects of its substituents can provide a theoretical prediction of its reactivity in electrophilic aromatic substitution (EAS) reactions. The benzene (B151609) ring of this compound is substituted with three groups: a chloro group (-Cl) at position 2, a nitro group (-NO₂) at position 4, and a propanoyl group (-COC₂H₅) at position 1.

Propanoyl Group (-COC₂H₅): This is an acyl group and is a moderately deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. organic-chemistry.orgmasterorganicchemistry.com It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex). libretexts.orgsavemyexams.com The chloro group at position 2 would direct incoming electrophiles to positions 4 (already occupied) and 6.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group, withdrawing significant electron density from the ring. savemyexams.comyoutube.com The nitro group at position 4 would direct incoming electrophiles to positions 2 (already occupied) and 6.

To predict the site of a potential electrophilic attack, the combined influence of these three groups must be considered.

The aromatic ring is heavily deactivated due to the presence of two strong electron-withdrawing groups (nitro and propanoyl) and one deactivating group (chloro). Therefore, any electrophilic substitution reaction would require harsh conditions. libretexts.orglibretexts.org

The directing effects of the substituents must be evaluated. The propanoyl group directs to positions 3 and 5. The chloro group directs to position 6. The nitro group directs to position 6.

Both the chloro and nitro groups reinforce the directing of an incoming electrophile to the C-6 position. The propanoyl group directs to C-3 and C-5. Between these options, the directing groups typically dictate the outcome. With two groups pointing to C-6, it is the most likely position for substitution, should the reaction occur.

Predicted Substitution Pattern:

| Substituent | Type | Directing Effect | Predicted Position(s) for Substitution |

| -COC₂H₅ at C1 | Deactivating | meta | C3, C5 |

| -Cl at C2 | Deactivating | ortho, para | C6 |

| -NO₂ at C4 | Deactivating | meta | C6 |

| Combined | Strongly Deactivating | - | C6 (most likely) |

Therefore, based on a theoretical analysis of the substituent effects, any further electrophilic aromatic substitution on this compound would be predicted to occur at position 6, though the reaction would likely be very slow and require forcing conditions.

Multi-Component Reactions and Heterocyclic Annulations Utilizing the Compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. rsc.orgjocpr.com Ketones are common building blocks in many well-known MCRs used for the synthesis of heterocyclic compounds. pharmaffiliates.combeilstein-journals.org

While no specific examples utilizing this compound have been found in the literature, its structure suggests it could theoretically participate in several types of MCRs and annulation reactions that form heterocyclic rings. The key reactive sites on the molecule are the carbonyl group (C=O) and the α-methylene group (-CH₂-), which possesses acidic protons.

Potential (Theoretical) Applications:

Hantzsch Pyridine Synthesis: This four-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. chemicalbook.comfishersci.cachemicalbook.com A variation could potentially use an α,β-unsaturated ketone (chalcone) derived from this compound.

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester (or similar active methylene compound), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. chemguide.co.uk The propanoyl group in the target molecule is a simple ketone, not a β-dicarbonyl compound, making its direct participation in a classical Biginelli reaction unlikely. However, it could potentially be modified or used in related cyclocondensation reactions.

Gewald Aminothiophene Synthesis: This reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. libretexts.org The carbonyl group and the adjacent α-protons of this compound make it a plausible candidate for this type of reaction, which would lead to a highly substituted aminothiophene derivative.

These possibilities remain theoretical. The significant electronic deactivation of the phenyl ring and potential steric hindrance from the ortho-chloro substituent could influence the reactivity of the carbonyl and α-methylene groups, potentially inhibiting these reactions or requiring specialized catalytic systems. Without experimental data, these applications are purely speculative.

Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Chloro 4 Nitrophenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis and Proton/Carbon Connectivity

The ¹H NMR spectrum of 1-(2-Chloro-4-nitrophenyl)propan-1-one is expected to reveal distinct signals for the aromatic and aliphatic protons. The aromatic region would feature three protons on the substituted phenyl ring. Due to the electron-withdrawing effects of the nitro and chloro groups, these protons would appear in the downfield region (typically δ 7.5-8.5 ppm). The specific splitting pattern (e.g., doublets, doublet of doublets) would be dictated by their coupling interactions (ortho-, meta-coupling). The aliphatic portion of the molecule, the propanoyl group, would show a quartet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, a characteristic ethyl pattern.

The proton-decoupled ¹³C NMR spectrum would complement this data by showing signals for each unique carbon atom. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift (typically >190 ppm). The aromatic carbons would appear in the δ 120-150 ppm range, with their exact shifts influenced by the attached chloro and nitro substituents. The aliphatic methylene and methyl carbons would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| Aromatic CH (C3) | Downfield | ~120-130 | Doublet |

| Aromatic CH (C5) | Downfield | ~125-135 | Doublet of Doublets |

| Aromatic CH (C6) | Downfield | ~130-140 | Doublet |

| Methylene (-CH₂-) | ~2.9-3.2 | ~30-40 | Quartet |

| Methyl (-CH₃) | ~1.1-1.3 | ~8-12 | Triplet |

| Carbonyl (C=O) | - | >190 | - |

| Aromatic C-Cl | - | ~130-140 | - |

| Aromatic C-NO₂ | - | ~145-155 | - |

| Aromatic C-C=O | - | ~135-145 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. Specific assignment requires 2D NMR data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Correlation

While 1D NMR provides initial data, 2D NMR experiments are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A cross-peak between the methylene quartet and the methyl triplet would confirm the ethyl group of the propanoyl chain. It would also help to trace the connectivity between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons to the carbonyl carbon and the adjacent aromatic carbon, definitively linking the propanoyl side chain to the phenyl ring. Correlations from the aromatic protons to neighboring carbons would confirm their positions relative to the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman) corresponding to molecular vibrations.

For this compound, the IR and Raman spectra would display characteristic bands confirming the presence of its key functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of an aryl ketone.

Nitro (NO₂) Group Vibrations: Two strong bands would be present for the asymmetric (around 1520-1560 cm⁻¹) and symmetric (around 1340-1360 cm⁻¹) stretching vibrations of the NO₂ group.

Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the C-Cl bond.

C-H Stretching: Aliphatic C-H stretching vibrations from the propanoyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| NO₂ | Asymmetric Stretch | 1520-1560 (Strong) | 1520-1560 (Strong) |

| NO₂ | Symmetric Stretch | 1340-1360 (Strong) | 1340-1360 (Strong) |

| Aromatic C=C | Stretching | 1450-1600 (Variable) | 1450-1600 (Variable) |

| C-Cl | Stretching | 700-800 (Moderate) | 700-800 (Strong) |

| Aliphatic C-H | Stretching | 2850-2980 (Moderate) | 2850-2980 (Strong) |

| Aromatic C-H | Stretching | 3000-3100 (Variable) | 3000-3100 (Strong) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. For this compound (C₉H₈ClNO₃), the high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺˙. The presence of the chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve:

Alpha-cleavage: Loss of the ethyl group (•C₂H₅, 29 Da) to form the stable [M-29]⁺ acylium ion, [Cl(NO₂)C₆H₃CO]⁺. This is often a prominent peak.

Cleavage of the C-C bond next to the ring: Loss of the propanoyl group (•COC₂H₅, 57 Da) to yield the [Cl(NO₂)C₆H₃]⁺ fragment.

Further fragmentation of the aromatic ring, including the loss of NO₂ (46 Da), Cl (35/37 Da), or CO (28 Da) from primary fragment ions.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A crystal structure of this compound would determine:

Molecular Geometry: The precise bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the propanoyl group. This would reveal any twisting due to steric hindrance from the ortho-chloro substituent.

Planarity: The planarity of the phenyl ring and the extent to which the nitro group is coplanar with it.

Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying any significant non-covalent interactions such as C-H···O or π-π stacking, which govern the solid-state properties of the compound.

Interactive Data Table: Key X-ray Crystallography Parameters (Hypothetical)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| Bond Lengths (Å) | e.g., C=O, C-Cl, N-O distances |

| Bond Angles (°) | e.g., C-C-C angle of the propanoyl group |

| Torsion Angles (°) | e.g., Dihedral angle between the phenyl ring and carbonyl group |

Note: This table represents the type of data obtained from an X-ray crystallography experiment. Specific values can only be determined through experimental analysis.

Theoretical and Computational Chemistry Studies of 1 2 Chloro 4 Nitrophenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational in computational chemistry, allowing for the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It focuses on the electron density to calculate ground state properties, providing a balance between accuracy and computational cost. For 1-(2-Chloro-4-nitrophenyl)propan-1-one, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), are employed to optimize the molecular geometry and determine key structural parameters.

While specific DFT data for this compound is not extensively published, analysis of closely related structures, such as nitrophenyl and chlorophenyl derivatives, provides reliable estimations for its geometric parameters. uantwerpen.be The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups influences the geometry of the phenyl ring and adjacent propanoyl group. The bond lengths and angles are expected to conform to values seen in similar substituted aromatic ketones.

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Bond Type | Predicted Value (Å) | Predicted Value (°) |

|---|---|---|---|

| Bond Lengths | C-Cl | ~1.74 - 1.81 | |

| C-N (Nitro) | ~1.42 | ||

| N-O (Nitro) | ~1.26 - 1.27 | ||

| C=O (Carbonyl) | ~1.23 | ||

| C-C (Aromatic) | ~1.39 - 1.41 | ||

| Bond Angles | O-N-O (Nitro) | ~124° | |

| C-C-C (Aromatic Ring) | ~119° - 121° |

Note: These values are estimations based on computational studies of structurally similar compounds. uantwerpen.be

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide valuable benchmark data for high-level characterization of molecular properties. wisc.edu For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic structure and to validate the results obtained from DFT methods. researchgate.nettandfonline.com

Molecular Orbital Analysis: HOMO-LUMO Gap and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

For this compound, the electron-withdrawing nature of the chloro and nitro substituents significantly influences the FMOs. These groups are expected to lower the energy levels of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The distribution of these orbitals is also informative; the HOMO is likely concentrated on the phenyl ring, while the LUMO may be distributed across the nitro group and the carbonyl system, indicating these are the primary sites for nucleophilic and electrophilic attack, respectively.

Table 2: Conceptual Frontier Orbital Properties

| Property | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to electron-withdrawing -Cl and -NO₂ groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered due to electron-withdrawing -Cl and -NO₂ groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Relatively small, suggesting higher potential reactivity. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. nih.gov

In an MEP map of this compound, distinct regions of charge can be predicted:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The highest negative potential is expected to be localized on the oxygen atoms of the carbonyl group and the nitro group, which are the most electronegative atoms. youtube.com

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. Positive potential would likely be found around the hydrogen atoms of the aromatic ring, particularly those influenced by the strong electron-withdrawing effects of the adjacent substituents. youtube.com

This charge distribution analysis helps in understanding intermolecular interactions and identifying reactive sites within the molecule.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, the aromatic protons are expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitro and chloro groups. The protons of the ethyl group would resonate at a higher field (lower ppm). youtube.com Similarly, the chemical shift of the carbonyl carbon would be a characteristic downfield signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. mdpi.com For this molecule, key predicted vibrations would include the C=O stretching of the ketone, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, the C-Cl stretching, and various aromatic C=C and C-H vibrations. Comparing these calculated frequencies with experimental spectra helps confirm the molecular structure. uantwerpen.be

Table 3: Predicted Characteristic Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| FT-IR / Raman | C=O Stretch (Ketone) | ~1680 - 1700 cm⁻¹ |

| N-O Asymmetric Stretch | ~1520 - 1560 cm⁻¹ | |

| N-O Symmetric Stretch | ~1340 - 1370 cm⁻¹ | |

| C-Cl Stretch | ~700 - 750 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | ~7.5 - 8.5 ppm |

| Methylene (B1212753) Protons (-CH₂-) | ~2.8 - 3.2 ppm | |

| Methyl Protons (-CH₃) | ~1.0 - 1.3 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 - 205 ppm |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, computational methods can identify the most stable conformer (the one with the lowest energy).

For this compound, significant conformational flexibility exists due to rotation around the C(aryl)–C(carbonyl) and C(carbonyl)–C(ethyl) single bonds. The steric hindrance caused by the ortho-chloro substituent on the phenyl ring is expected to play a crucial role in determining the most stable conformation. The calculations would likely show that the lowest-energy conformer has the propanoyl group twisted out of the plane of the phenyl ring to minimize steric repulsion between the carbonyl oxygen and the ortho-chloro atom. This dihedral angle is a key parameter determined from the potential energy surface scan.

Computational Modeling of Reaction Pathways and Transition States

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational modeling of reaction pathways and transition states for this compound. Consequently, detailed research findings, including data on specific reaction mechanisms, transition state geometries, activation energies, and thermodynamic data directly pertaining to this compound, are not available in the public domain based on the conducted search.

While general principles of computational chemistry and density functional theory (DFT) are widely applied to understand organic reaction mechanisms, specific computational investigations into the reactivity of this compound have not been reported. Such studies would be necessary to provide quantitative insights into its potential reaction pathways, such as nucleophilic aromatic substitution at the chloro-substituted carbon, reactions involving the propanone side chain, or reduction of the nitro group. Without dedicated computational modeling, any discussion of its specific transition states and reaction energetics would be purely speculative.

Therefore, no data tables or detailed research findings on the computational modeling of reaction pathways for this compound can be presented.

Applications of 1 2 Chloro 4 Nitrophenyl Propan 1 One As a Synthon or Intermediate in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinolines)

The propiophenone (B1677668) core of 1-(2-Chloro-4-nitrophenyl)propan-1-one is a key structural motif for the synthesis of various nitrogen-containing heterocycles. The carbonyl group and the adjacent methylene (B1212753) group are prime reaction sites for cyclocondensation reactions.

Pyrazoles:

One of the most common methods for pyrazole (B372694) synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trnih.govmdpi.com While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For instance, Claisen condensation with an appropriate ester, such as diethyl oxalate, would introduce a second carbonyl group, yielding a β-diketone intermediate. This intermediate could then undergo cyclization with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to form a polysubstituted pyrazole. The reaction pathway would involve initial formation of a hydrazone, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The substituents on the resulting pyrazole would be determined by the structure of the starting materials.

Alternatively, the α-methylene group of the propiophenone can be functionalized first. For example, formylation using a reagent like sodium methoxide (B1231860) and ethyl formate (B1220265) would generate a β-ketoaldehyde. This product is a suitable precursor for reaction with hydrazines to afford pyrazoles.

Quinolines:

The synthesis of quinolines can be achieved through various established methods where a ketone is a key starting material. mdpi.comchemrxiv.orgrsc.orgorganic-chemistry.org The Friedländer annulation, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a reversed role, this compound could potentially react with a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone. The reaction, typically catalyzed by an acid or a base, would proceed through the formation of an enamine or enolate from the propiophenone, which would then attack the carbonyl group of the 2-aminoaryl compound, followed by cyclization and dehydration to form the quinoline (B57606) ring system.

Another relevant method is the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. mdpi.com As mentioned earlier, this compound can be converted to a 1,3-diketone, which could then be reacted with various anilines to produce a range of substituted quinolines. The specific substitution pattern on the resulting quinoline would be dictated by the aniline used and the regioselectivity of the cyclization.

| Heterocycle | General Synthetic Method | Potential Reactants with this compound Derivative |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Diketone derivative, Hydrazine/Substituted Hydrazine |

| Quinoline | Friedländer Synthesis | 2-Aminobenzaldehyde, Base or Acid Catalyst |

| Quinoline | Combes Synthesis | 1,3-Diketone derivative, Aniline, Acid Catalyst |

Precursor in the Synthesis of Substituted Aryl Compounds

The 2-chloro-4-nitrophenyl moiety of the molecule offers significant opportunities for further functionalization, making it a useful precursor for a variety of substituted aryl compounds. The reactivity of the chloro and nitro groups is a key aspect of its utility.

The nitro group is a versatile functional group that can be readily transformed into other functionalities. A common and highly useful transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn, HCl or Fe, HCl). The resulting 1-(4-amino-2-chlorophenyl)propan-1-one would be a valuable intermediate. The newly formed amino group can then participate in a wide range of reactions, including:

Diazotization: The amine can be converted to a diazonium salt, which is an excellent leaving group and can be substituted by a variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Amide formation: The amine can be acylated to form amides, which are prevalent in many biologically active molecules.

N-alkylation and N-arylation: The amino group can undergo reactions to form secondary or tertiary amines.

The chloro group on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group, particularly when the nitro group is ortho or para to the chlorine. In this molecule, the nitro group is para to the chlorine, which strongly activates the chlorine for substitution by nucleophiles such as alkoxides, amines, or thiolates. This allows for the introduction of a wide array of substituents onto the aromatic ring.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitro Group Reduction | H₂, Pd/C or Sn/HCl | Amine (-NH₂) |

| Nucleophilic Aromatic Substitution | NaOR, heat | Alkoxy (-OR) |

| Nucleophilic Aromatic Substitution | R₂NH, heat | Amino (-NR₂) |

Role in the Synthesis of Chiral Compounds (if asymmetric transformations are explored)

The carbonyl group in this compound is a prochiral center, meaning it can be converted into a chiral center. This makes the compound a potential substrate for asymmetric synthesis, leading to the formation of enantioenriched chiral molecules, particularly chiral alcohols.

Asymmetric reduction of the ketone to a secondary alcohol is a common strategy to introduce a stereocenter. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems employing chiral ligands with transition metals (e.g., Ru, Rh, Ir) are known to effect the enantioselective reduction of prochiral ketones. The resulting chiral 1-(2-chloro-4-nitrophenyl)propan-1-ol would be a valuable chiral building block for the synthesis of more complex enantiomerically pure compounds.

Furthermore, the α-carbon to the carbonyl group could potentially be a site for enantioselective functionalization. For instance, enantioselective enolate chemistry could be employed to introduce a substituent at this position with control over the stereochemistry.

| Asymmetric Transformation | Method | Product Type |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | Chiral secondary alcohol |

| Catalytic Asymmetric Hydrogenation | H₂, Chiral metal catalyst (e.g., Ru-BINAP) | Chiral secondary alcohol |

Strategic Intermediate in Total Synthesis Efforts of Natural Products or Target Molecules

While there are no specific reports of this compound being used in the total synthesis of natural products, its structural features suggest it could be a strategic intermediate. The ability to construct heterocyclic rings, such as pyrazoles and quinolines, which are common scaffolds in natural products and pharmaceuticals, is a significant advantage. chemrxiv.org

For example, a synthetic strategy could involve the initial use of the propiophenone moiety to construct a core heterocyclic system. Subsequently, the functional groups on the phenyl ring (the chloro and nitro groups) could be elaborated to complete the synthesis of the target molecule. The nitro group could be reduced to an amine, which could then be used to form another ring or to introduce a key side chain. The chloro group could be displaced via a nucleophilic substitution or used in a cross-coupling reaction to build a more complex carbon skeleton.

The combination of a reactive ketone functionality with a modifiable aromatic ring in a single molecule allows for a convergent approach to the synthesis of complex targets. This means that different parts of the target molecule can be constructed from the ketone and the aromatic ring functionalities of the intermediate, and then brought together in the later stages of the synthesis.

Advanced Research Methodologies and Techniques Applied to 1 2 Chloro 4 Nitrophenyl Propan 1 One

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative to traditional batch processing for the production of fine chemicals and pharmaceutical intermediates. rsc.org This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, where mixing and reaction occur. The application of flow chemistry to the synthesis of 1-(2-Chloro-4-nitrophenyl)propan-1-one offers several distinct advantages over batch synthesis, including improved safety, enhanced heat and mass transfer, and greater scalability. purdue.edu

A primary synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene (B92001) with propanoyl chloride. In a continuous flow setup, streams of the aromatic substrate and the acylating agent, along with a Lewis acid catalyst, are continuously fed into a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. The small reactor volume at any given time significantly mitigates the risks associated with highly exothermic reactions or the handling of corrosive reagents. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound (Hypothetical Data)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 1 L | 10 mL |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Residence Time | 4 hours | 15 minutes |

| Typical Yield | 75% | 90% |

| Safety Profile | Moderate risk of thermal runaway | High degree of safety |

| Scalability | Difficult, requires process redesign | Straightforward, by extending run time |

In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction kinetics and mechanism in the synthesis of this compound, in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of the reaction mixture without the need for sampling and offline analysis. Fourier-transform infrared (FT-IR) spectroscopy is particularly well-suited for monitoring the progress of the Friedel-Crafts acylation. researchgate.net

By incorporating an attenuated total reflectance (ATR) FT-IR probe directly into the reaction vessel or a flow reactor, the concentration of key species can be tracked over time. For instance, the disappearance of the C=O stretching band of propanoyl chloride and the appearance of the C=O stretching band of the product, this compound, can be continuously monitored. This data provides crucial information on reaction initiation, conversion rates, and the potential formation of intermediates or byproducts.

Table 2: Characteristic FT-IR Peaks for Monitoring the Synthesis of this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |

| Propanoyl chloride | C=O (acid chloride) | ~1800 | Decreases |

| This compound | C=O (ketone) | ~1690 | Increases |

| 1-chloro-3-nitrobenzene | Aromatic C-H | ~3100 | Decreases |

This real-time data is instrumental for precise reaction control, enabling adjustments to be made to the reaction conditions to maintain optimal performance and ensure the desired product quality.

Automation and High-Throughput Experimentation in Synthesis

The optimization of reaction conditions for the synthesis of this compound can be a time-consuming process. Automation and high-throughput experimentation (HTE) platforms significantly accelerate this phase by enabling the parallel execution of a large number of experiments. spirochem.comcombichemistry.com Robotic systems can be programmed to dispense varying amounts of reactants, catalysts, and solvents into multi-well plates, allowing for the rapid screening of a wide range of reaction parameters. researchgate.net

For the synthesis of this compound, an HTE approach could be employed to screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂), solvents, temperatures, and reactant ratios simultaneously. all-chemistry.com Each well of the microplate serves as an individual reactor, and after a set reaction time, the contents can be rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield and purity of the product.

Table 3: High-Throughput Experimentation Design for the Synthesis of this compound

| Experiment No. | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Substrate:Acyl Chloride) |

| 1 | AlCl₃ | Dichloromethane | 25 | 1:1.1 |

| 2 | AlCl₃ | Dichloromethane | 40 | 1:1.1 |

| 3 | FeCl₃ | Dichloromethane | 25 | 1:1.1 |

| ... | ... | ... | ... | ... |

| 96 | ZnCl₂ | Nitrobenzene | 60 | 1:1.5 |

This parallel approach not only accelerates the discovery of optimal reaction conditions but also provides a comprehensive dataset that can be used to build a deeper understanding of the reaction landscape.

Chemoinformatics and Data Mining for Reactivity Prediction

Chemoinformatics and data mining techniques play a crucial role in modern chemical research by enabling the prediction of chemical properties and reactivity from molecular structure. github.com In the context of this compound, these computational tools can be used to predict its reactivity in subsequent reactions and to understand the factors influencing its synthesis.

By analyzing large databases of known chemical reactions, machine learning models can be trained to predict the most likely outcomes of a given transformation. rsc.org For the Friedel-Crafts acylation leading to this compound, chemoinformatic models can predict the regioselectivity of the reaction, explaining why the propanoyl group adds to the position it does on the 1-chloro-3-nitrobenzene ring. These models take into account the electronic and steric effects of the chloro and nitro substituents. nih.govchemrxiv.org

Furthermore, chemoinformatics can be used to predict various physicochemical properties of this compound, such as its solubility, boiling point, and spectral characteristics. This information is valuable for planning its purification and for its characterization.

Table 4: Predicted Properties of this compound using Chemoinformatic Tools (Illustrative)

| Property | Predicted Value |

| Boiling Point | 320.5 °C |

| LogP | 2.8 |

| Molar Refractivity | 50.2 cm³ |

| ¹³C NMR Chemical Shifts | C=O: 195 ppm, Aromatic C: 120-150 ppm |

The integration of these computational methods with experimental work creates a synergistic workflow, where predictions can guide experimental design, and experimental results can be used to refine the predictive models.

Future Directions and Emerging Research Avenues for 1 2 Chloro 4 Nitrophenyl Propan 1 One Research

Exploration of Novel Catalytic Systems for Transformations

The chemical reactivity of 1-(2-chloro-4-nitrophenyl)propan-1-one is largely dictated by its three primary functional groups: the nitro group, the chlorine atom, and the propanone moiety. Future research will likely focus on developing novel catalytic systems that can selectively target these sites to synthesize high-value chemical intermediates.

Key transformations of interest include:

Selective Nitro Group Reduction: The conversion of the nitro group to an amine is a pivotal transformation, yielding 1-(4-amino-2-chlorophenyl)propan-1-one, a precursor for dyes, pharmaceuticals, and polymers. While traditional methods using metal catalysts like Pd/C or PtO₂ with H₂ are effective, future work could explore more sustainable catalysts, including earth-abundant metal nanoparticles (e.g., Fe, Ni, Co) and enzymatic systems. Biocatalytic approaches, using nitroreductases, could offer exceptional selectivity under mild conditions, avoiding side reactions at the chloro and keto groups.

Catalytic Dehalogenation: The carbon-chlorine bond can be targeted through various catalytic methods, such as hydrodechlorination. This would open pathways to 4-nitro- or 4-aminopropiophenone derivatives. Exploring bimetallic catalysts or single-atom catalysts could enhance reaction efficiency and selectivity, minimizing unwanted side reactions.

Asymmetric Carbonyl Reduction: The ketone group can be stereoselectively reduced to a chiral alcohol, a valuable synthon in the pharmaceutical industry. Research into chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or biocatalytic reduction using ketoreductases, will be a significant avenue.

The table below outlines potential catalytic systems and their targeted transformations for this compound.

| Target Functional Group | Transformation | Potential Catalytic System | Product Class |

| Nitro Group | Selective Reduction | Nitroreductase Enzymes, Fe/Ni Nanoparticles | Anilines |

| Chlorine Atom | Hydrodechlorination | Pd-based Single-Atom Catalysts, Bimetallic Systems | Dehalogenated Aromatics |

| Ketone Carbonyl | Asymmetric Reduction | Chiral Ru/Rh Complexes, Ketoreductases | Chiral Alcohols |

| Aromatic Ring | C-H Functionalization | Palladium or Rhodium Catalysts | Substituted Aromatics |

Integration into Material Science as a Monomer or Precursor for Functional Materials

The distinct functional groups of this compound make it an intriguing candidate as a precursor for functional materials. After initial chemical modification, the resulting derivatives could serve as monomers for polymerization or as building blocks for supramolecular structures.

Precursor to High-Performance Polymers: Following the reduction of the nitro group to an amine, the resulting 1-(4-amino-2-chlorophenyl)propan-1-one could be used to synthesize polyamides, polyimides, or polyketones. The presence of the chlorine atom could be exploited for post-polymerization modification, allowing for the grafting of other functional groups to tune the material's properties, such as solubility, thermal stability, or flame retardancy.

Development of Electroactive Materials: The nitroaromatic system is inherently electron-deficient. This property could be harnessed in the design of charge-transfer complexes or as a component in organic semiconductors. Polymers derived from this compound could exhibit interesting electronic properties suitable for applications in sensors or organic electronics.

Synthesis of Functional Dyes: The chromophoric nitro group suggests potential applications in dye synthesis. Catalytic coupling reactions (e.g., Suzuki or Heck) at the C-Cl bond could be used to extend the π-conjugated system, leading to the creation of novel dyes with tailored absorption and emission properties for applications in textiles, imaging, or as pH indicators.

Development of Photocatalytic or Electrocatalytic Synthetic Routes

Modern synthetic chemistry is increasingly moving towards sustainable methods that utilize light or electricity as energy sources. Photocatalysis and electrocatalysis offer green alternatives to traditional thermal reactions, often providing unique reactivity and selectivity.

Photocatalytic Transformations: Visible-light photoredox catalysis could enable novel transformations of this compound. researchgate.net For example, photocatalysts like eosin (B541160) Y or graphitic carbon nitride (g-C₃N₄) could facilitate radical-based reactions. researchgate.netrsc.org Potential applications include the α-functionalization of the ketone, C-H activation of the aromatic ring, or the selective reduction of the nitro group under mild conditions. rsc.orgbeilstein-journals.org

Electrocatalytic Synthesis: Electrocatalysis provides a powerful tool for controlling reduction and oxidation reactions by tuning the electrode potential. This method could be particularly effective for the selective reduction of the nitro group to an amine, a hydroxylamine (B1172632), or even a nitroso group, simply by controlling the applied voltage. eeer.org Furthermore, electrocatalytic dehalogenation offers a reagent-free method to remove the chlorine atom. Research in this area would involve screening electrode materials and mediators to optimize current efficiency and product selectivity. eeer.org The cathodic reduction of related compounds like 2-chloro-4-nitrophenol (B164951) has been shown to proceed through various intermediates, suggesting a rich electrochemical landscape for the title compound. eeer.org

Advanced Computational Design of Derivatives with Tunable Reactivity and Selectivity